3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Microwave-Assisted Organic Synthesis Process Chemistry Heterocyclic Intermediates

Procure the 4-fluoro regioisomer for superior crystallization control (mp 142–145°C vs 128–129°C for non-fluorinated) and 85–90% microwave yields versus 70–80% conventional heating. Widely available at 97% purity with full certificates of analysis, eliminating in-house purification and reducing lead times compared to less accessible 2-fluoro and 3-fluoro regioisomers.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
CAS No. 52200-15-4
Cat. No. B1308153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
CAS52200-15-4
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3
InChIKeyVPGVIOPQYFIUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4): A Procurement Guide for Research and Industrial Sourcing


3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4) is a fluorinated α-benzoyl-β-enaminonitrile with the molecular formula C₁₂H₁₁FN₂O and a molecular weight of 218.23 g/mol . It exists as a solid at room temperature and is widely employed as a versatile intermediate in the synthesis of heterocyclic compounds and pharmaceutical agents . The compound is commercially available with typical purities of 95% to 98% from multiple specialty chemical suppliers [1].

Why 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4) Cannot Be Replaced by Regioisomers or Non-Fluorinated Analogs


Although multiple fluorobenzoyl enaminonitrile regioisomers share the same molecular formula (C₁₂H₁₁FN₂O, MW 218.23), their distinct substitution patterns on the phenyl ring (2-fluoro, 3-fluoro, or 4-fluoro) confer quantifiable differences in physicochemical properties and synthetic performance [1]. These differences directly impact crystallization behavior, chromatographic separation, and reactivity in heterocyclic condensations, meaning that substitution with a regioisomer or a non-fluorinated analog (CAS 52200-09-6) can alter reaction yields, product purity, and downstream process economics [2]. The evidence below establishes where 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile exhibits quantifiable differentiation relative to its closest comparators.

Quantitative Evidence for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4): Head-to-Head Comparisons and Class-Level Differentiation


Microwave-Assisted Synthesis Yields: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile Shows 85–90% Yield vs. 70–80% for Conventional Heating

Microwave-assisted synthetic protocols for this compound deliver yields of 85 to 90%, representing a significant improvement over traditional heating methods that typically yield 70 to 80% . This yield differential directly influences procurement decisions for process scale-up, as higher step yield reduces the cost per unit of downstream products and minimizes purification burden.

Microwave-Assisted Organic Synthesis Process Chemistry Heterocyclic Intermediates

Melting Point Elevation: 4-Fluoro Substitution Increases mp by 13–17 °C Relative to Non-Fluorinated Analog, Facilitating Crystallization-Based Purification

The melting point of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is 142–145 °C , compared to 128–129 °C for the non-fluorinated analog 2-benzoyl-3-(dimethylamino)acrylonitrile (CAS 52200-09-6) [1]. This 13–17 °C increase in melting point, attributable to the electron-withdrawing fluorine substituent at the para position, enhances the compound's ability to be purified by recrystallization and improves its physical handling characteristics as a solid.

Physicochemical Property Comparison Solid-State Characterization Purification Efficiency

Boiling Point Differentiation: 4-Fluoro Isomer Exhibits Highest Boiling Point Among Fluorobenzoyl Regioisomers, Indicating Altered Intermolecular Forces

Among the three mono-fluorinated regioisomers, the 4-fluoro derivative possesses the highest boiling point at 408.1 °C [1]. In contrast, the 2-fluoro isomer boils at 406.5 °C [2] and the 3-fluoro isomer at 407.1 °C [3]. This trend reflects differences in molecular dipole moments and packing efficiency, which can affect volatility and solvent removal during work-up procedures. While the differences are modest (1.0–1.6 °C), they are reproducible and can influence product recovery in high-temperature drying steps.

Thermophysical Property Analysis Regioisomer Characterization Distillation and Solvent Removal

Commercial Purity Specifications: 97–98% Purity Grades Widely Available, Supporting Downstream Applications Without Additional Purification

Multiple vendors list this compound with minimum purity specifications of 97% or 98% , accompanied by supporting analytical data (e.g., NMR, HPLC). This consistency in high-purity commercial offerings reduces the need for in-house purification prior to use in subsequent synthetic steps. In contrast, the 2-fluoro and 3-fluoro regioisomers are less widely stocked and often lack publicly disclosed purity specifications [1].

Supply Chain Comparison Analytical Grade Specification Procurement Efficiency

Optimal Procurement-Driven Application Scenarios for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4)


Synthesis of Fluorinated Heterocycles Under Microwave Irradiation for High-Throughput Library Production

The 85–90% yield achievable with microwave-assisted protocols makes this compound an ideal building block for generating libraries of fluorinated pyrazoles, pyrimidines, or triazoles in parallel synthesis. The higher yield relative to conventional heating (70–80%) translates to more material per reaction, reducing the number of reactions needed to meet screening quantities and lowering overall procurement volume requirements.

Development of Recrystallizable Intermediates for GMP or High-Purity API Synthesis

The elevated melting point (142–145 °C) compared to the non-fluorinated analog (128–129 °C) indicates favorable solid-state properties for recrystallization. This makes the compound particularly suitable for processes where an intermediate must be isolated and purified by crystallization before proceeding to the final active pharmaceutical ingredient (API) step, ensuring consistent impurity profiles and meeting regulatory expectations.

Scale-Up of Condensation Reactions Requiring Robust and Reproducible Thermal Behavior

The reproducible boiling point of 408.1 °C , slightly higher than its regioisomers (406.5 °C for 2-fluoro, 407.1 °C for 3-fluoro) [5], provides a consistent thermal profile during high-temperature drying or solvent removal. For kilo-lab and pilot plant operations, this reduces variability in drying times and ensures consistent residual solvent levels, which is critical for process validation and product release.

Cost-Effective Procurement of a High-Purity Enaminonitrile Building Block for Drug Discovery Programs

The wide commercial availability of this compound at 97–98% purity , with multiple vendors offering certificates of analysis, minimizes the need for costly in-house purification or custom synthesis. Compared to the less accessible 2-fluoro and 3-fluoro regioisomers [5], procurement of this 4-fluoro derivative streamlines the sourcing process and reduces lead times for medicinal chemistry and process chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.